Cas no 5025-59-2 (2-Iodo-6-methoxybenzaldehyde)
2-Iodo-6-methoxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-Iodo-6-methoxybenzaldehyde
- 2-IODO-6-METHOXY-BENZALDEHYDE
- AKOS016007854
- SCHEMBL15945775
- DB-071146
- MFCD04114363
- CS-0341359
- AB18152
- J-509720
- 5025-59-2
- DTXSID10680059
-
- MDL: MFCD04114363
- Inchi: 1S/C8H7IO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-5H,1H3
- InChI Key: LZAUUWTZEOYENR-UHFFFAOYSA-N
- SMILES: IC1=CC=CC(=C1C=O)OC
Computed Properties
- Exact Mass: 261.94900
- Monoisotopic Mass: 261.94908g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- PSA: 26.30000
- LogP: 2.11230
2-Iodo-6-methoxybenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019143975-1g |
2-Iodo-6-methoxybenzaldehyde |
5025-59-2 | 95% | 1g |
$572.00 | 2023-09-01 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0001-1g |
2-Iodo-6-methoxy-benzaldehyde |
5025-59-2 | 97% | 1g |
3375.21CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0001-5g |
2-Iodo-6-methoxy-benzaldehyde |
5025-59-2 | 97% | 5g |
13483.87CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0001-500mg |
2-Iodo-6-methoxy-benzaldehyde |
5025-59-2 | 97% | 500mg |
2111.63CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0001-250mg |
2-Iodo-6-methoxy-benzaldehyde |
5025-59-2 | 97% | 250mg |
1484.07CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0001-100mg |
2-Iodo-6-methoxy-benzaldehyde |
5025-59-2 | 97% | 100mg |
1161.82CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0001-50mg |
2-Iodo-6-methoxy-benzaldehyde |
5025-59-2 | 97% | 50mg |
992.21CNY | 2021-05-07 | |
| abcr | AB536059-1 g |
2-Iodo-6-methoxy-benzaldehyde |
5025-59-2 | 1g |
€734.60 | 2023-04-14 | ||
| eNovation Chemicals LLC | D966911-100mg |
2-Iodo-6-methoxy-benzaldehyde |
5025-59-2 | 95% | 100mg |
$240 | 2025-02-18 | |
| eNovation Chemicals LLC | D966911-50mg |
2-Iodo-6-methoxy-benzaldehyde |
5025-59-2 | 95% | 50mg |
$185 | 2025-02-18 |
2-Iodo-6-methoxybenzaldehyde Suppliers
2-Iodo-6-methoxybenzaldehyde Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
Additional information on 2-Iodo-6-methoxybenzaldehyde
Introduction to 2-Iodo-6-methoxybenzaldehyde (CAS No. 5025-59-2)
2-Iodo-6-methoxybenzaldehyde, with the chemical formula C₇H₅IO₂, is a versatile intermediate in organic synthesis and pharmaceutical research. Its unique structural features, featuring both an iodo substituent and a methoxy group on a benzaldehyde backbone, make it a valuable building block for the development of novel compounds. This compound has garnered significant attention in recent years due to its utility in constructing complex molecules, particularly in the synthesis of bioactive molecules and functional materials.
The CAS No. 5025-59-2 identifier is a crucial reference for researchers and manufacturers, ensuring consistency and traceability in its handling and application. The presence of the iodo group at the 2-position enhances the reactivity of the benzaldehyde moiety, making it particularly useful in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings. These reactions are fundamental in constructing biaryl systems, which are prevalent in many pharmacologically active agents.
2-Iodo-6-methoxybenzaldehyde is widely employed in medicinal chemistry for the preparation of derivatives with potential therapeutic applications. For instance, it serves as a precursor in the synthesis of kinase inhibitors, which are critical in treating various cancers and inflammatory diseases. The methoxy group at the 6-position provides further opportunities for functionalization, allowing chemists to tailor the properties of the resulting compounds.
Recent studies have highlighted the role of 2-Iodo-6-methoxybenzaldehyde in the development of photoreactive materials. The iodo substituent can be selectively removed or modified under controlled conditions, enabling the creation of photochromic compounds that exhibit reversible color changes upon exposure to light. Such materials have applications in optoelectronics, smart coatings, and molecular switches.
In addition to its pharmaceutical and materials science applications, 2-Iodo-6-methoxybenzaldehyde has been explored in agrochemical research. Its structural motifs are found in natural products that exhibit biological activity against pests and pathogens. By leveraging this compound as a scaffold, researchers aim to develop novel agrochemicals with improved efficacy and environmental safety.
The synthesis of 2-Iodo-6-methoxybenzaldehyde typically involves the iodination of 6-methoxybenzaldehyde using an appropriate iodinating agent under controlled conditions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields. These improvements are essential for meeting the growing demand for high-quality intermediates in industrial applications.
From a regulatory perspective, CAS No. 5025-59-2 ensures that 2-Iodo-6-methoxybenzaldehyde is properly documented and classified according to international standards. This facilitates its safe handling, transportation, and use in various research settings. Compliance with these regulations is critical for maintaining high standards of laboratory safety and environmental protection.
The future prospects for 2-Iodo-6-methoxybenzaldehyde are promising, with ongoing research exploring new synthetic routes and applications. Its role as a key intermediate continues to expand into emerging fields such as nanotechnology and green chemistry. By integrating innovative methodologies with traditional synthetic techniques, scientists are poised to unlock even greater potential from this versatile compound.
In conclusion, 2-Iodo-6-methoxybenzaldehyde (CAS No. 5025-59-2) is a cornerstone of modern organic synthesis, with far-reaching implications across multiple disciplines. Its unique reactivity and adaptability make it an indispensable tool for researchers striving to develop novel materials and bioactive molecules. As scientific understanding progresses, the applications of this compound will undoubtedly continue to evolve, driving innovation and discovery.
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